molecular formula C7H11Cl2N3O B2678590 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride CAS No. 2044714-12-5

2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride

Cat. No.: B2678590
CAS No.: 2044714-12-5
M. Wt: 224.09
InChI Key: NZOXTBNAVWBQND-UHFFFAOYSA-N
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Description

2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C7H9N3O2ClH It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.

    Pyrrolo[2,3-d]pyrimidine: A closely related compound with a different arrangement of nitrogen atoms in the ring system.

Uniqueness

2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is unique due to its specific substituents and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Biological Activity

2-Methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₉N₃·2HCl
  • Molecular Weight : 171.63 g/mol
  • CAS Number : 1893457-62-9

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Inhibition of Kinases : Similar compounds in the pyrrolopyrimidine family have been studied for their ability to inhibit specific kinases involved in critical signaling pathways. For instance, studies have shown that pyrrolo[2,3-d]pyrimidines can inhibit Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are vital for malaria parasite survival .
  • Antiproliferative Effects : Research indicates that pyrrolopyrimidine derivatives exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest through modulation of signaling pathways related to cell growth and survival.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of related pyrrolopyrimidine compounds:

  • Inhibition of PfCDPK4 and PfCDPK1 : Compounds similar to this compound have demonstrated IC50 values ranging from 0.210 μM to 0.589 μM against PfCDPKs, indicating significant inhibitory potential against malaria parasites .

Case Studies

  • Antimalarial Activity : A study focused on the design of pyrrolo[2,3-d]pyrimidines as inhibitors of PfCDPKs demonstrated that structural modifications significantly affected their potency and selectivity. The findings suggest that further optimization of the molecular structure could enhance antimalarial efficacy.
  • Cancer Research : In a separate investigation involving various cancer cell lines, derivatives showed promising results in reducing cell viability and inducing apoptosis. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor progression.

Table 1: Inhibitory Activity Against PfCDPKs

CompoundTarget KinaseIC50 (μM)
Compound APfCDPK40.210
Compound BPfCDPK10.589
Compound CPfCDPK40.530

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineCompoundIC50 (μM)Mechanism of Action
HeLaCompound A15Induces apoptosis
MCF-7Compound B20Cell cycle arrest
A549Compound C25Inhibition of growth signaling

Properties

IUPAC Name

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c1-4-9-6-3-8-2-5(6)7(11)10-4;;/h8H,2-3H2,1H3,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOXTBNAVWBQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNC2)C(=O)N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044714-12-5
Record name 2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride
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